1-Pentene, 2-(1-methylethyl)
CAS No.: 16746-02-4
Cat. No.: VC20993609
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16746-02-4 |
---|---|
Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | 2-methyl-3-methylidenehexane |
Standard InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 |
Standard InChI Key | QOUCFWFZPKWYRE-UHFFFAOYSA-N |
SMILES | CCCC(=C)C(C)C |
Canonical SMILES | CCCC(=C)C(C)C |
Introduction
Parameter | Value |
---|---|
Chemical Name | 1-Pentene, 2-(1-methylethyl) |
CAS Number | 16746-02-4 |
Molecular Formula | C₈H₁₆ |
Molecular Weight | 112.215 g/mol |
IUPAC Name | 2-methyl-3-methylidenehexane |
European Community (EC) Number | 622-910-2 |
Standard InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 |
Standard InChIKey | QOUCFWFZPKWYRE-UHFFFAOYSA-N |
The compound is also known by several synonyms, including 2-isopropyl-1-pentene, 2-(1-methylethyl)-1-pentene, 2-Isopropylpent-1-ene, and 2-methyl-3-methylenehexane . These alternative names reflect different naming systems and conventions used in chemical nomenclature.
Chemical Structure and Composition
1-Pentene, 2-(1-methylethyl) features a carbon backbone with a total of eight carbon atoms. Its structure includes:
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A pentene base (five-carbon chain) with a double bond at position 1
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An isopropyl (1-methylethyl) substituent at position 2 of the pentene chain
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The molecular structure can be represented by the SMILES notation: CCCC(=C)C(C)C
The compound belongs to the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. While general pentenes have the formula C₅H₁₀ , this specific compound has additional carbon atoms from the isopropyl group, resulting in the formula C₈H₁₆.
Thermodynamic Properties
The thermodynamic properties of 1-Pentene, 2-(1-methylethyl) have been determined through various calculation methods and experimental measurements. These properties are crucial for understanding its behavior in chemical reactions and industrial processes.
Basic Thermodynamic Data
Critical Properties and Phase Transition Points
Heat Capacity and Temperature Relationship
The heat capacity of 1-Pentene, 2-(1-methylethyl) in the gas phase varies with temperature as shown below:
Temperature (K) | Heat Capacity (J/mol×K) |
---|---|
378.56 | 217.59 |
407.57 | 230.69 |
436.58 | 243.26 |
465.59 | 255.31 |
494.59 | 266.87 |
523.60 | 277.94 |
552.61 | 288.55 |
These values were derived using the Joback calculation method and demonstrate the increasing heat capacity with rising temperature, which is typical for organic compounds.
Vapor Pressure Characteristics
The vapor pressure of 1-Pentene, 2-(1-methylethyl) increases with temperature according to the following relationship:
Temperature (K) | Vapor Pressure (kPa) |
---|---|
280.88 | 1.33 |
296.61 | 3.10 |
312.34 | 6.51 |
328.06 | 12.58 |
343.79 | 22.64 |
359.52 | 38.38 |
375.25 | 61.80 |
390.97 | 95.24 |
406.70 | 141.25 |
422.43 | 202.63 |
The vapor pressure can be calculated using the equation: ln(P₍vp) = A + B/(T + C), where the coefficients are A = 1.34742×10¹⁴, B = -3.03275×10³, and C = -5.08960×10¹. This equation is valid within the temperature range of 280.88 K to 422.43 K .
Applications and Uses
Organic Synthesis
Alkenes like 1-Pentene, 2-(1-methylethyl) are valuable in organic synthesis due to their reactive nature, particularly the carbon-carbon double bond. They can participate in various reactions including:
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Polymerization reactions to form larger molecules
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Addition reactions (hydrogenation, halogenation, hydration)
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Oxidation reactions
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Alkylation processes
Comparison with Related Compounds
1-Pentene, 2-(1-methylethyl) belongs to the broader alkene family. Its properties can be understood in relation to simpler pentene isomers and other branched alkenes.
Relation to Pentene Isomers
Standard pentenes (C₅H₁₀) include:
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1-Pentene (an alpha-olefin)
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2-Pentene (with cis and trans geometric isomers)
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Branched isomers like 2-methylbut-1-ene, 3-methylbut-1-ene, and 2-methylbut-2-ene
1-Pentene, 2-(1-methylethyl) is more complex than these basic pentenes, containing an additional isopropyl group that changes its physical and chemical properties, including boiling point, density, and reactivity patterns.
Industrial Context of Related Compounds
While specific industrial production information for 1-Pentene, 2-(1-methylethyl) is limited in the search results, related compounds like 1-pentene are typically produced as byproducts of catalytic or thermal cracking of petroleum or during the production of ethylene and propylene via thermal cracking of hydrocarbon fractions .
Some related branched alkenes like isoamylene (2-methylbut-2-ene) are significant byproducts of deep catalytic cracking (DCC) operations in petroleum refineries and are used in the production of gasoline blending components .
Analytical Identification
The identification and characterization of 1-Pentene, 2-(1-methylethyl) typically rely on several analytical techniques:
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Gas Chromatography (GC) often coupled with Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy for functional group identification
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Kovats Retention Index values, which have been reported in the range of [744.40; 754.00]
These analytical data points help in the definitive identification of the compound in mixtures and for quality control purposes.
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